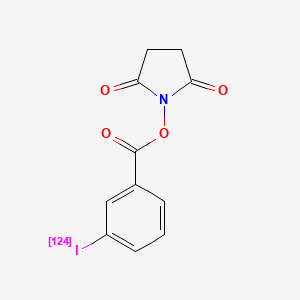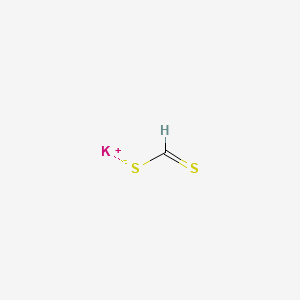
Potassium dithioformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dithioformate is an organosulfur compound with the molecular formula CHKS₂. It is known for its unique chemical properties and reactivity, making it a valuable compound in various chemical syntheses and industrial applications.
Méthodes De Préparation
Potassium dithioformate can be synthesized through several methods. One common synthetic route involves the reaction of potassium sulfide with carbon disulfide under controlled conditions. The reaction typically proceeds as follows:
K2S+CS2→KCHS2
This method requires precise control of temperature and reaction time to ensure the formation of this compound. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Potassium dithioformate undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form potassium sulfate and carbon dioxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
2KCHS2+5O2→2K2SO4+2CO2
-
Reduction: : Reduction reactions of this compound can lead to the formation of potassium sulfide and formic acid. Common reducing agents include hydrogen gas or metal hydrides.
KCHS2+H2→K2S+HCOOH
-
Substitution: : this compound can undergo substitution reactions with various halides to form corresponding dithioformate derivatives. For example, reacting with methyl iodide can produce methyl dithioformate.
KCHS2+CH3I→CH3CHS2+KI
Applications De Recherche Scientifique
Potassium dithioformate has several scientific research applications:
-
Chemistry: : It is used as a reagent in the synthesis of thioaldehydes and other sulfur-containing compounds. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
-
Biology: : this compound is used in studies involving sulfur metabolism and enzyme reactions. It serves as a model compound to understand the behavior of sulfur-containing biomolecules.
-
Medicine: : Research into the potential therapeutic applications of this compound is ongoing
-
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical processes .
Mécanisme D'action
The mechanism of action of potassium dithioformate involves its ability to donate sulfur atoms in chemical reactions. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Potassium dithioformate can be compared with other similar compounds such as:
-
Potassium thiocyanate: : Both compounds contain sulfur, but potassium thiocyanate has a different reactivity profile and is used in different applications.
-
Potassium sulfide: : While both compounds contain potassium and sulfur, potassium sulfide is primarily used in the production of sulfur-containing compounds and in the leather industry.
-
Potassium formate: : This compound is structurally similar but lacks the sulfur atoms present in this compound. It is used in different industrial applications, such as in de-icing and as a drilling fluid.
This compound’s unique combination of sulfur and formate groups gives it distinct chemical properties and reactivity, setting it apart from these similar compounds .
Propriétés
Numéro CAS |
30962-16-4 |
|---|---|
Formule moléculaire |
CHKS2 |
Poids moléculaire |
116.25 g/mol |
Nom IUPAC |
potassium;methanedithioate |
InChI |
InChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Clé InChI |
JHXPCSYIECUNMQ-UHFFFAOYSA-M |
SMILES canonique |
C(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


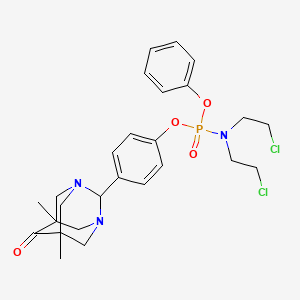

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
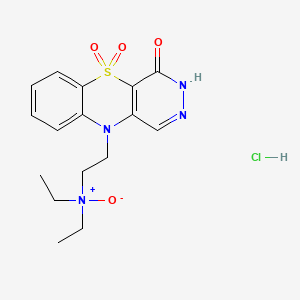
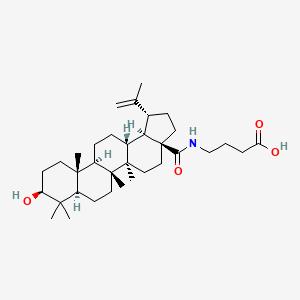
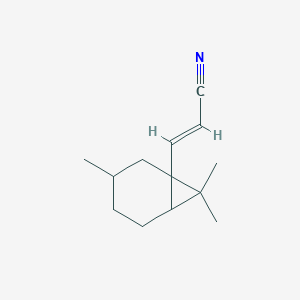
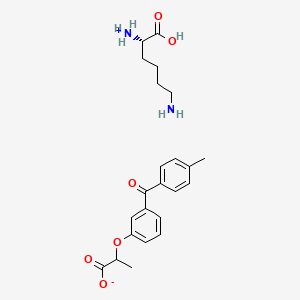


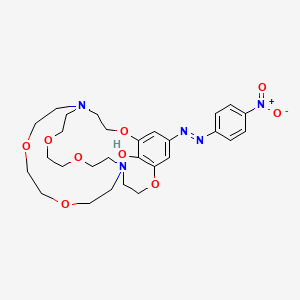

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
